

Application Notes & Protocols: Purification and Characterization of Synthetic Nociceptin(1-13) Amide

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Compound of Interest

Compound Name: Nociceptin (1-13), amide

Cat. No.: B15286068

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Nociceptin/Orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide, the endogenous ligand for the Nociceptin receptor (NOP), a G-protein coupled receptor of the opioid receptor family.[1][2] The N-terminal fragment, Nociceptin(1-13) amide (Sequence: Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH₂), has been shown to be as biologically active as the full-length peptide, making it a crucial tool in pharmacological research.[3][4] It is a potent agonist at the NOP receptor and is instrumental in studying pain modulation, anxiety, and other physiological processes regulated by the N/OFQ-NOP system.[1][5]

Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with impurities such as truncated sequences, deletion sequences, and incompletely deprotected peptides.[6] Therefore, robust purification and characterization are mandatory to ensure the peptide's identity, purity, and concentration for reliable experimental outcomes. These application notes provide detailed protocols for the purification and characterization of synthetic Nociceptin(1-13) amide using standard biochemical techniques.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard and most effective method for purifying synthetic peptides.[6][7] The technique separates the target peptide from synthesis-related impurities based on differences

in hydrophobicity.[8]

Experimental Protocol

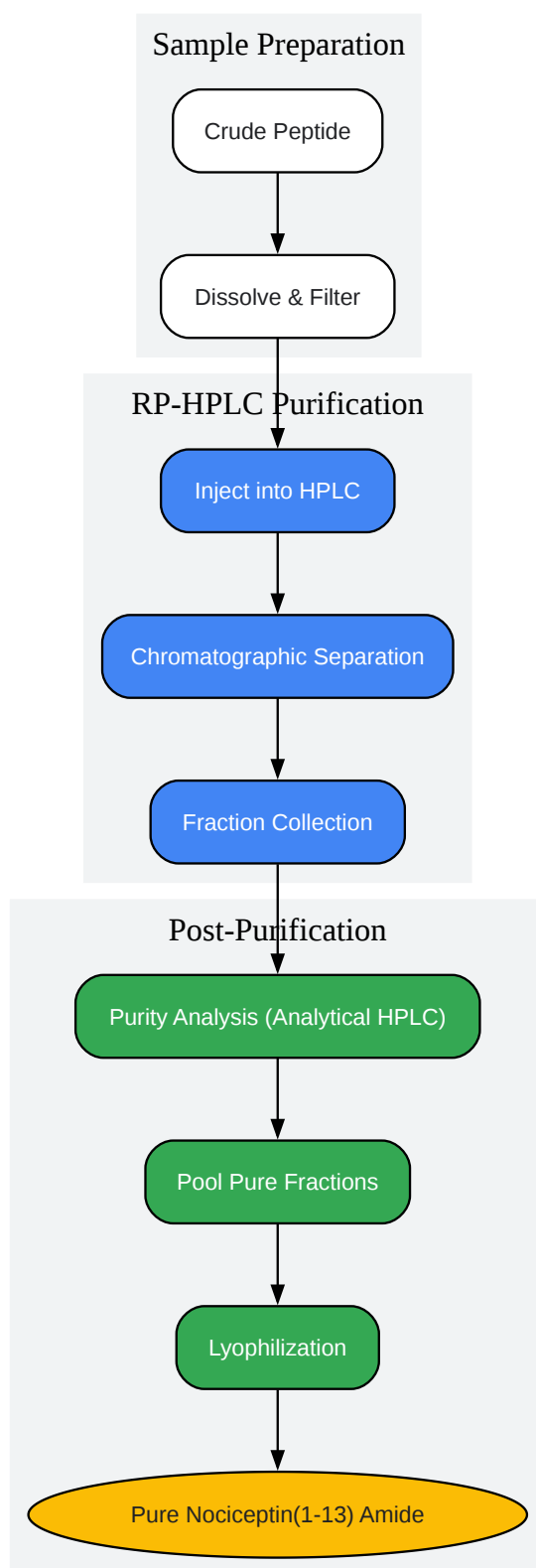
- **Crude Peptide Preparation:** Dissolve the lyophilized crude Nociceptin(1-13) amide powder in a minimal volume of a strong solvent (e.g., a small amount of acetonitrile or dimethyl sulfoxide) and then dilute with Mobile Phase A to a final concentration suitable for injection (typically 10-20 mg/mL). Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.
- **System Equilibration:** Before the first injection, wash the column with 100% Mobile Phase B for at least 10 minutes, followed by equilibration with the initial gradient conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for 15-20 minutes or until a stable baseline is achieved.[9]
- **Injection and Separation:** Inject the prepared sample onto the equilibrated preparative RP-HPLC column.[9] The peptide and impurities will bind to the stationary phase and elute as the concentration of the organic mobile phase (Mobile Phase B) increases.
- **Fraction Collection:** Monitor the column effluent using a UV detector, typically at 214-220 nm where the peptide bond absorbs.[6] Collect fractions corresponding to the major peak, which should represent the target Nociceptin(1-13) amide peptide. It is advisable to collect narrow fractions across the entire peak to isolate the purest sections.[9]
- **Purity Analysis:** Analyze the collected fractions using analytical RP-HPLC to determine the purity of each. Pool fractions that meet the required purity level (e.g., >95%).
- **Lyophilization:** Freeze the pooled, pure fractions and lyophilize (freeze-dry) them to remove the HPLC solvents and obtain the final peptide as a stable, fluffy white powder.

Data Presentation: Typical HPLC Parameters

Parameter	Recommended Setting
Column	Preparative C18 silica column (e.g., 250 x 21.2 mm, 5-10 µm particle size)
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B	0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Flow Rate	15-20 mL/min (for preparative scale)
Gradient	5-65% Mobile Phase B over 60 minutes
Detection Wavelength	214 nm and 280 nm
Column Temperature	Ambient or 30-40 °C

Note: The optimal gradient may need to be developed empirically based on an initial analytical run of the crude material.

Visualization: Purification Workflow



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Caption: Workflow for the purification of synthetic peptides via RP-HPLC.

Characterization of Purified Peptide

After purification, the peptide's identity, purity, and quantity must be confirmed. Mass spectrometry is used to verify the molecular weight, while amino acid analysis confirms the composition and allows for accurate quantification.^{[10][11]}

Protocol: Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is an essential tool for confirming that the purified peptide has the correct molecular weight corresponding to the Nociceptin(1-13) amide sequence.^{[12][13]} This can be performed using techniques like Electrospray Ionization (ESI-MS), often coupled with liquid chromatography (LC-MS), or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF).

- **Sample Preparation:** Prepare a dilute solution of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid for ESI-MS).
- **Instrument Calibration:** Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
- **Data Acquisition:** Infuse the sample into the mass spectrometer and acquire the mass spectrum. For LC-MS, the sample is injected onto an analytical HPLC column connected to the mass spectrometer.
- **Data Analysis:** Process the acquired spectrum to identify the molecular ion peaks. Compare the observed monoisotopic mass with the theoretical mass calculated for Nociceptin(1-13) amide. The presence of a peak matching the theoretical mass confirms the peptide's identity.

Data Presentation: Theoretical Mass of Nociceptin(1-13) Amide

Parameter	Theoretical Value
Amino Acid Sequence	Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH ₂
Molecular Formula	C ₆₆ H ₁₀₅ N ₂₁ O ₁₆
Monoisotopic Mass	1499.80 Da
Average Mass	1501.71 Da

Protocol: Amino Acid Analysis (AAA) for Composition and Quantification

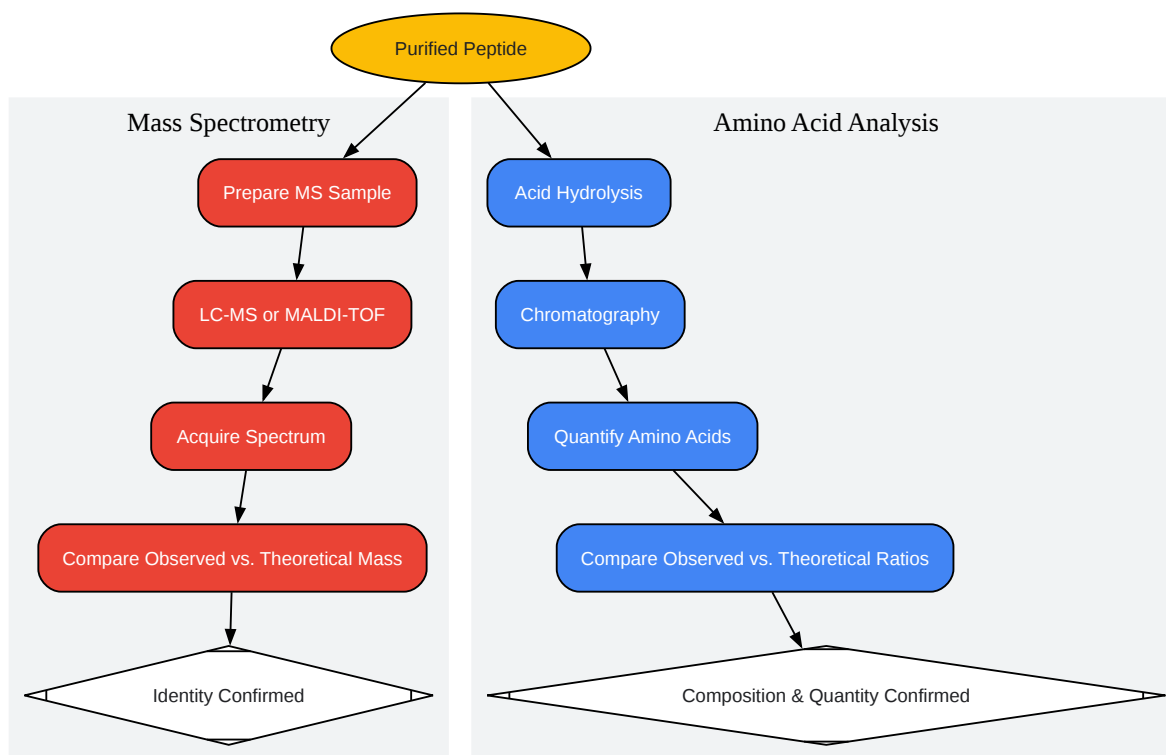
Amino acid analysis is the gold standard for determining the absolute quantity of a peptide and verifying its amino acid composition.[\[11\]](#)[\[14\]](#) The method involves hydrolyzing the peptide into its constituent amino acids, which are then separated, detected, and quantified.[\[15\]](#)

- **Acid Hydrolysis:** Accurately weigh a sample of the purified peptide. Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.[\[15\]](#) This process breaks all peptide bonds.
- **Derivatization (Optional):** Some AAA methods require pre- or post-column derivatization of the amino acids with a reagent (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) to make them detectable by UV or fluorescence.[\[11\]](#)
- **Chromatographic Analysis:** Separate the resulting free amino acids using ion-exchange chromatography or reversed-phase chromatography.
- **Quantification:** Quantify each amino acid by comparing its peak area to that of a known concentration standard.
- **Data Interpretation:** Calculate the molar ratios of the amino acids. The observed ratios should match the theoretical ratios based on the peptide's sequence. The total peptide quantity can be calculated from the amount of each amino acid.

Data Presentation: Expected Amino Acid Ratios

Amino Acid	Code	Expected Ratio
Alanine	Ala / A	2
Arginine	Arg / R	2
Glycine	Gly / G	2
Lysine	Lys / K	2
Phenylalanine	Phe / F	2
Serine	Ser / S	1
Threonine	Thr / T	1

Visualization: Characterization Workflow



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Caption: Workflow for the characterization of purified peptides.

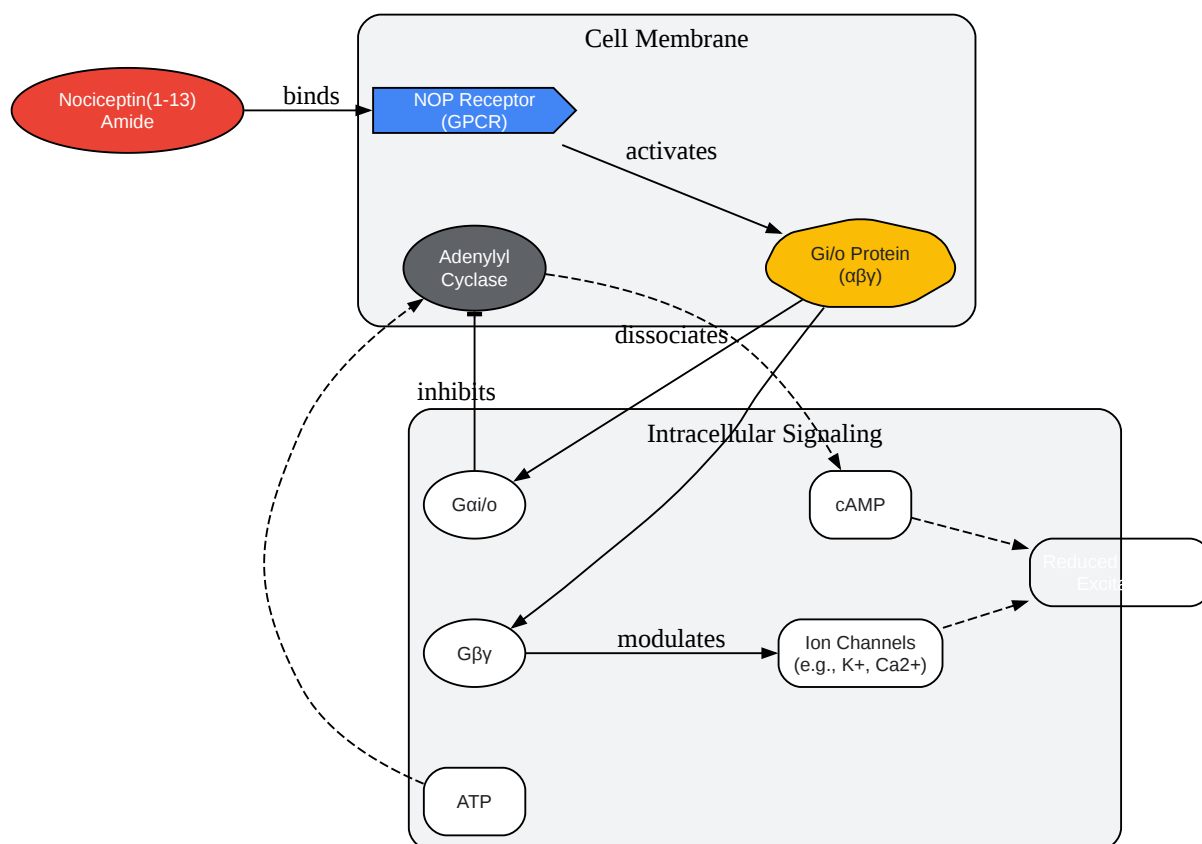
Biological Context: NOP Receptor Signaling Pathway

Nociceptin(1-13) amide exerts its biological effects by acting as an agonist at the NOP receptor. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to pertussis toxin-sensitive Gi/o proteins.[16][17]

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The G-protein dissociates into its G α /o

and G $\beta\gamma$ subunits. The G α_i/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[16] The G $\beta\gamma$ subunit can directly modulate the activity of various ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels.[16] This combination of signaling events typically leads to a reduction in neuronal excitability.

Visualization: NOP Receptor Signaling



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Caption: Simplified NOP receptor signaling cascade upon agonist binding.

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